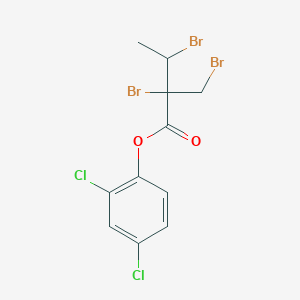
2,4-Dichlorophenyl 2,3-dibromo-2-(bromomethyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichlorophenyl 2,3-dibromo-2-(bromomethyl)butanoate is an organic compound characterized by its complex structure, which includes dichlorophenyl and dibromo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenyl 2,3-dibromo-2-(bromomethyl)butanoate typically involves multiple steps, starting with the preparation of the 2,4-dichlorophenyl group and the subsequent introduction of the dibromo and bromomethyl groups. Common reagents used in these reactions include bromine and various catalysts to facilitate the bromination process .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorophenyl 2,3-dibromo-2-(bromomethyl)butanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as hydroxide ions for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups replacing the bromine atoms .
Scientific Research Applications
2,4-Dichlorophenyl 2,3-dibromo-2-(bromomethyl)butanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichlorophenyl 2,3-dibromo-2-(bromomethyl)butanoate involves its interaction with specific molecular targets. The compound’s bromine atoms can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect molecular pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenyl 2,3-dibromo-2-(bromomethyl)butanoate: Similar in structure but with variations in the functional groups attached to the phenyl ring.
This compound: Another similar compound with different halogen substitutions.
Uniqueness
The uniqueness of this compound lies in its specific combination of dichlorophenyl and dibromo groups, which confer distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
62918-57-4 |
|---|---|
Molecular Formula |
C11H9Br3Cl2O2 |
Molecular Weight |
483.8 g/mol |
IUPAC Name |
(2,4-dichlorophenyl) 2,3-dibromo-2-(bromomethyl)butanoate |
InChI |
InChI=1S/C11H9Br3Cl2O2/c1-6(13)11(14,5-12)10(17)18-9-3-2-7(15)4-8(9)16/h2-4,6H,5H2,1H3 |
InChI Key |
GDXBXROBZFOHBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CBr)(C(=O)OC1=C(C=C(C=C1)Cl)Cl)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(4-Chlorophenyl)-2-methylprop-2-en-1-ylidene]propanedioic acid](/img/structure/B14496505.png)
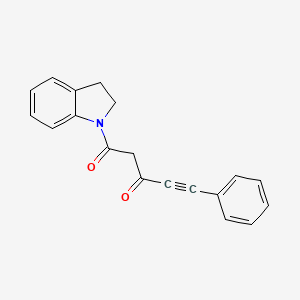
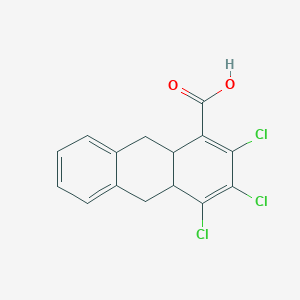
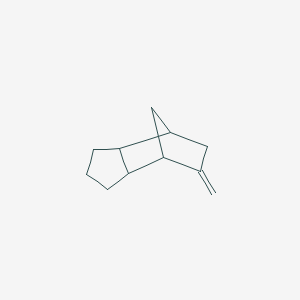
![1H-Benzimidazole, 2-[5-bromo-2-(2-methoxyethoxy)phenyl]-](/img/structure/B14496531.png)
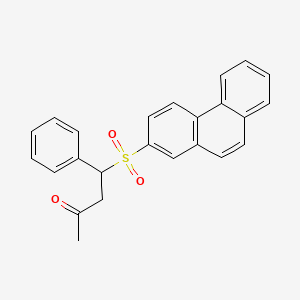
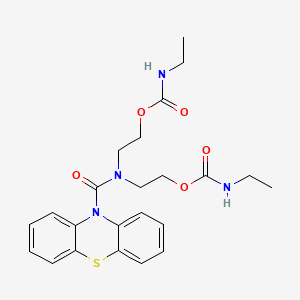
![1-{3-[(Tert-butylperoxy)methoxy]propyl}cyclohex-1-ene](/img/structure/B14496555.png)
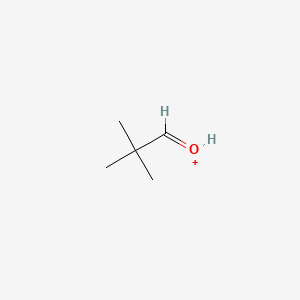


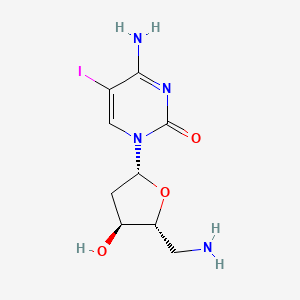
![N-[(E)-(dimethylhydrazinylidene)methyl]furan-2-carboxamide](/img/structure/B14496572.png)

